molecular formula C10H12ClI B12275268 1-(4-Iodobutyl)-4-chlorobenzene

1-(4-Iodobutyl)-4-chlorobenzene

Katalognummer: B12275268
Molekulargewicht: 294.56 g/mol
InChI-Schlüssel: PMQULTRTFUAAFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Iodobutyl)-4-chlorobenzene is an organic compound characterized by the presence of an iodine atom attached to a butyl chain and a chlorine atom attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodobutyl)-4-chlorobenzene typically involves the halogenation of butylbenzene derivatives. One common method is the reaction of 4-chlorobutylbenzene with iodine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Iodobutyl)-4-chlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The butyl chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction Reactions: The benzene ring can undergo reduction to form cyclohexane derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce alcohols, aldehydes, or carboxylic acids.
  • Reduction reactions result in cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Iodobutyl)-4-chlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and as a labeling reagent for biomolecules.

    Medicine: Investigated for potential use in drug development and as a radiolabeling agent for diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(4-Iodobutyl)-4-chlorobenzene involves its interaction with molecular targets through its halogen atoms. The iodine and chlorine atoms can form halogen bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, affecting their function and activity. The butyl chain provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

    1-(4-Bromobutyl)-4-chlorobenzene: Similar structure but with a bromine atom instead of iodine.

    1-(4-Iodobutyl)-4-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.

    1-(4-Iodobutyl)-4-methylbenzene: Similar structure but with a methyl group instead of chlorine.

Uniqueness: 1-(4-Iodobutyl)-4-chlorobenzene is unique due to the presence of both iodine and chlorine atoms, which confer distinct reactivity and binding properties. The combination of these halogens allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C10H12ClI

Molekulargewicht

294.56 g/mol

IUPAC-Name

1-chloro-4-(4-iodobutyl)benzene

InChI

InChI=1S/C10H12ClI/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7H,1-3,8H2

InChI-Schlüssel

PMQULTRTFUAAFZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CCCCI)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.